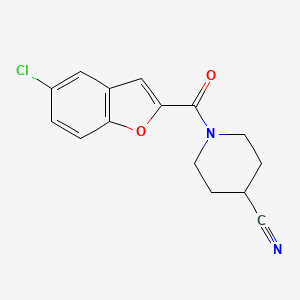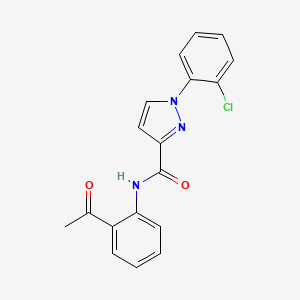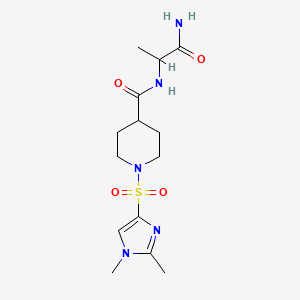
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MPMI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the study of the serotonin 5-HT7 receptor, which has been implicated in several psychiatric and neurological disorders. 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to be a selective antagonist of the 5-HT7 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
In addition to its applications in neuroscience, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is primarily mediated through its interaction with the serotonin 5-HT7 receptor. As a selective antagonist of this receptor, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide blocks the binding of serotonin to the receptor, thereby inhibiting downstream signaling pathways that are activated by the receptor. This leads to a reduction in the activity of the receptor and its downstream effectors, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide are primarily mediated through its interaction with the serotonin 5-HT7 receptor. Inhibition of this receptor has been shown to have a wide range of effects, including regulation of circadian rhythms, modulation of mood and anxiety, and regulation of memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. Additionally, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a valuable tool for in vivo studies.
However, there are also some limitations to using 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in lab experiments. One of the primary limitations is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, the selectivity of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide for the 5-HT7 receptor may also limit its applications in certain experiments where other serotonin receptors may also be involved.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide. One area of research is the study of its potential applications in the treatment of psychiatric and neurological disorders, particularly those involving the serotonin 5-HT7 receptor. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide and to explore its potential as a therapeutic agent for cancer.
Conclusion
In conclusion, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. While there are some limitations to its use in lab experiments, the future directions for research on 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide are promising, and it is likely to continue to be a valuable tool for researchers in the fields of neuroscience and pharmacology.
Synthesemethoden
The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 6-methoxyindole-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with pyridine-2-methanol to obtain the desired product, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide. The synthesis method has been well-established in the literature and has been used by several research groups to obtain 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in high yields.
Eigenschaften
IUPAC Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-13-6-5-11-8-15(19-14(11)9-13)16(20)18-10-12-4-2-3-7-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUFPDMZZRIMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)


![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)
![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)


![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)